molecular formula C21H26N2O2 B5598078 N4-BENZYL-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE

N4-BENZYL-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B5598078
M. Wt: 338.4 g/mol
InChI Key: LWTMVVSOLVNPTE-UHFFFAOYSA-N
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Description

N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes benzyl and isopropyl groups attached to a benzene ring with dicarboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,4-dicarboxylic acid, benzylamine, and isopropylamine.

    Amidation Reaction: The benzene-1,4-dicarboxylic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with benzylamine and isopropylamine under controlled conditions to form the desired dicarboxamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.

    Automated Purification: Employing automated systems for purification to maintain consistency and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzene-1,4-dicarboxylic acid derivatives, while reduction could produce benzylamines or isopropylamines.

Scientific Research Applications

N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in the development of novel materials, including polymers and coatings.

    Biological Studies: It serves as a model compound in studies of amide bond formation and stability.

    Industrial Applications: The compound’s unique structure makes it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism by which N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to amide bond formation and hydrolysis, impacting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N4-Benzyl-N1,N1-bis(ethyl)benzene-1,4-dicarboxamide: Similar structure but with ethyl groups instead of isopropyl groups.

    N4-Benzyl-N1,N1-bis(methyl)benzene-1,4-dicarboxamide: Contains methyl groups instead of isopropyl groups.

    N4-Benzyl-N1,N1-bis(butyl)benzene-1,4-dicarboxamide: Features butyl groups in place of isopropyl groups.

Uniqueness

N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties, potentially leading to distinct reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-N-benzyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15(2)23(16(3)4)21(25)19-12-10-18(11-13-19)20(24)22-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTMVVSOLVNPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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